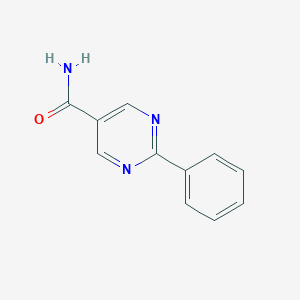

2-Phenylpyrimidine-5-carboxamide

Descripción general

Descripción

2-Phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H9N3O . It is a derivative of pyrimidine, a class of compounds that display a range of pharmacological effects .

Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine-5-carboxamide consists of a pyrimidine ring attached to a phenyl group and a carboxamide group . The exact structural details can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpyrimidine-5-carboxamide include a molecular weight of 199.21 g/mol. Other properties such as melting point and solubility can be found in databases like Sigma-Aldrich .Aplicaciones Científicas De Investigación

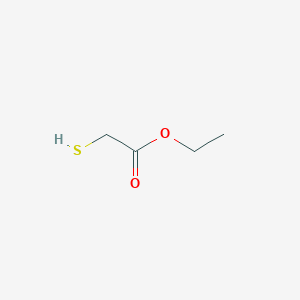

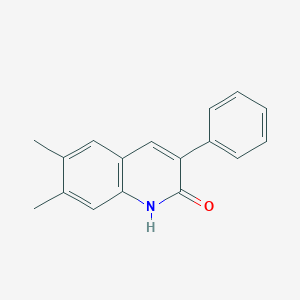

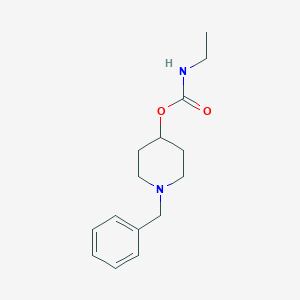

Parallel Synthesis of 2-Substituted Pyrimidine-5-carboxamides

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach . The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines .

Role in Medicinal Chemistry

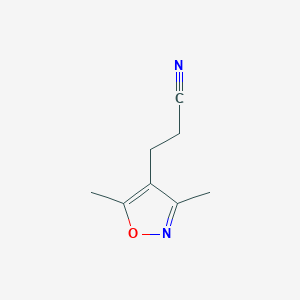

2-[(Hetero)aryl]ethylamines, such as dopamine, histamine, tryptamine, serotonin, and melatonin are representative chemical messengers playing a crucial role in biological processes . Therefore, the preparation of libraries of their novel synthetic analogues is of particular interest and represents an important target in medicinal chemistry .

Synthesis of Functionalized Heterocycles

In the last two decades, alkyl 2-substituted 3-(dimethylamino)prop-2-enoates and related enaminones have proven to be easily available and versatile reagents for the preparation of various functionalized heterocycles .

Phosphodiesterase 4 (PDE4) Inhibition

5-Carbamoyl-2-phenylpyrimidine derivative has been identified as a phosphodiesterase 4 (PDE4) inhibitor with moderate PDE4B inhibitory activity . This makes 2-Phenylpyrimidine-5-carboxamide a potential candidate for the development of new drugs targeting PDE4.

Anti-Inflammatory Activity

The compound exhibited excellent inhibitory activity against LPS-induced tumor necrosis factor alpha (TNF-α) production in mouse splenocytes and in vivo anti-inflammatory activity against LPS-induced pulmonary neutrophilia in mice .

Development of Novel Synthetic Analogues

The preparation of libraries of novel synthetic analogues of 2-[(Hetero)aryl]ethylamines is of particular interest and represents an important target in medicinal, synthetic organic, and combinatorial chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase

Mode of Action

This interaction could lead to changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

If we consider its potential role as an acetylcholinesterase inhibitor, it could affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .

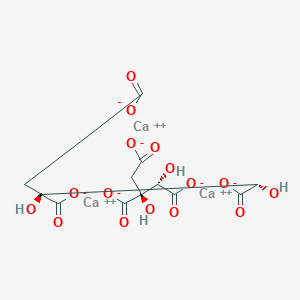

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Based on its potential role as an acetylcholinesterase inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy . .

Propiedades

IUPAC Name |

2-phenylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBIAEYLUOBHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554091 | |

| Record name | 2-Phenylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidine-5-carboxamide | |

CAS RN |

122773-96-0 | |

| Record name | 2-Phenylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

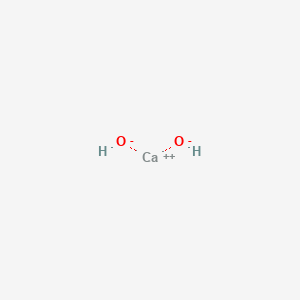

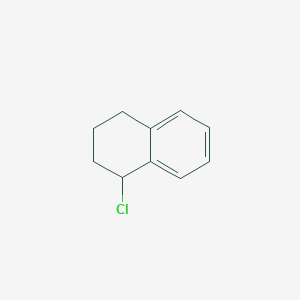

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)